molecular formula C9H15N3OS B2655571 3-METHYL-N-(3-METHYLBUTYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1448045-44-0

3-METHYL-N-(3-METHYLBUTYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2655571
CAS No.: 1448045-44-0
M. Wt: 213.3
InChI Key: WFQHMYBFPBOCDU-UHFFFAOYSA-N
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Description

3-METHYL-N-(3-METHYLBUTYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This specific compound is characterized by the presence of a carboxamide group attached to the thiadiazole ring, along with methyl and methylbutyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(3-METHYLBUTYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiosemicarbazide with carboxylic acid derivatives, followed by cyclization to form the thiadiazole ring. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(3-METHYLBUTYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

3-METHYL-N-(3-METHYLBUTYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-METHYL-N-(3-METHYLBUTYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N-(3-METHYLBUTYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the thiadiazole ring with the carboxamide group and specific substituents makes this compound particularly interesting for various research and industrial applications.

Properties

IUPAC Name

3-methyl-N-(3-methylbutyl)-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-6(2)4-5-10-8(13)9-11-7(3)12-14-9/h6H,4-5H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQHMYBFPBOCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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